Miravirsen

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

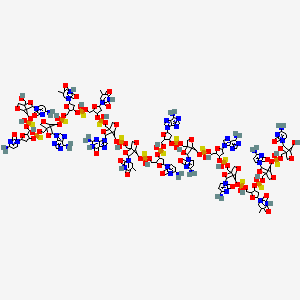

Miravirsen, also known as SPC3649, is an experimental drug developed by Santaris Pharma for the treatment of hepatitis C virus (HCV) infections. It is a locked nucleic acid-modified phosphorothioate antisense oligonucleotide that targets the liver-specific microRNA-122 (miR-122). By binding to miR-122, this compound inhibits its function, thereby reducing the stability and propagation of the hepatitis C virus .

準備方法

合成経路と反応条件: ミラビルセンは、ロックド核酸(LNA)リボヌクレオチドとDNAホスホロチオアート配列を組み合わせることで合成されます。LNA修飾は、標的miRNAに対する高い親和性とヌクレアーゼ分解に対する耐性を提供します。

工業的生産方法: ミラビルセンの工業的生産には、自動合成機を用いた大規模なオリゴヌクレオチド合成が含まれます。 このプロセスには、ヌクレオチドの逐次添加、精製、および品質管理が含まれ、最終製品が要求される仕様を満たすことを保証します .

化学反応の分析

反応の種類: ミラビルセンは、主にその標的miRNA-122とのハイブリダイゼーション反応を起こします。酸化、還元、または置換などの従来の化学反応には、通常は参加しません。

一般的な試薬と条件: ミラビルセンの合成には、保護ヌクレオシドホスホラミダイト、カップリング試薬、脱保護剤の使用が含まれます。 miRNA-122とのハイブリダイゼーションは、肝臓の生理的条件下で行われます .

生成される主要な生成物: ミラビルセンとmiRNA-122の相互作用から生成される主要な生成物は、miRNA-122の機能を阻害し、HCV RNAの分解につながる安定なヘテロ二重鎖です .

科学的研究の応用

ミラビルセンは、C型肝炎ウイルス感染症の治療における潜在的な治療用途について、広く研究されてきました。 臨床試験でHCV RNAレベルを低下させることが期待されており、抗ウイルス療法の潜在的な候補となっています . さらに、ミラビルセンのmiRNA-122を阻害する能力は、miRNA-122が重要な役割を果たす肝疾患、癌、その他の疾患の研究にも影響を与えます .

作用機序

ミラビルセンは、C型肝炎ウイルスの安定性と複製に不可欠な、肝臓特異的マイクロRNAであるmiRNA-122に結合することでその効果を発揮します。miRNA-122を隔離することにより、ミラビルセンはHCVゲノムとの相互作用を防ぎ、ヌクレアーゼによるウイルスRNAの分解につながります。 これにより、HCV RNAレベルが低下し、ウイルスの複製が阻害されます .

類似化合物:

- RG-101:C型肝炎ウイルス感染症の治療のために研究されてきた、別のmiRNA-122阻害剤。

- アンタゴミア:特定のマイクロRNAをサイレンシングするように設計された、化学的に設計されたオリゴヌクレオチドのクラス。

比較: ミラビルセンは、高い親和性と分解に対する耐性を提供するロックド核酸修飾の使用が特徴です。 これは、RG-101やアンタゴミアなどの他のmiRNA阻害剤とは異なり、同じレベルの安定性と有効性を備えていない可能性があります .

ミラビルセンは、高い特異性でmiRNA-122を標的とする能力と、さまざまな治療用途における可能性を有しており、RNAベースの治療の分野における有望な候補となっています。

類似化合物との比較

- RG-101: Another miRNA-122 inhibitor that has been studied for the treatment of hepatitis C virus infections.

- Antagomirs: A class of chemically engineered oligonucleotides designed to silence specific microRNAs.

Comparison: Miravirsen is unique in its use of locked nucleic acid modifications, which provide high affinity and resistance to degradation. This distinguishes it from other miRNA inhibitors like RG-101 and antagomirs, which may not have the same level of stability and efficacy .

This compound’s ability to target miRNA-122 with high specificity and its potential for use in various therapeutic applications make it a promising candidate in the field of RNA-based therapies.

特性

IUPAC Name |

1-[4-[[3-[[3-(2-amino-6-oxo-1H-purin-9-yl)-7-[[7-[[5-(4-amino-2-oxopyrimidin-1-yl)-3-[[3-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-[[3-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-[[3-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[3-(4-amino-2-oxopyrimidin-1-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-3-(6-aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C151H185N49O83P14S14/c1-60-26-193(140(215)182-119(60)203)87-21-66(74(258-87)34-245-290(225,304)281-110-102-130(199-58-171-94-114(161)165-55-168-117(94)199)268-150(110,44-239-102)50-252-291(226,305)272-65-20-86(187-13-6-79(153)174-134(187)209)256-72(65)33-243-286(221,300)277-105-97-125(262-144(105,37-201)38-234-97)189-15-8-81(155)176-136(189)211)271-285(220,299)241-30-73-67(22-88(257-73)194-27-61(2)120(204)183-141(194)216)273-293(228,307)253-51-151-45-240-103(131(269-151)200-59-172-95-118(200)180-132(162)181-123(95)207)111(151)283-297(232,311)254-52-149-43-238-101(129(267-149)196-29-63(4)122(206)185-143(196)218)109(149)280-289(224,303)244-32-71-64(19-85(255-71)186-12-5-78(152)173-133(186)208)270-284(219,298)242-31-76-69(24-90(260-76)197-56-169-92-112(159)163-53-166-115(92)197)275-294(229,308)249-47-147-41-236-99(127(265-147)191-17-10-83(157)178-138(191)213)107(147)279-288(223,302)247-36-77-70(25-91(261-77)198-57-170-93-113(160)164-54-167-116(93)198)276-295(230,309)250-48-146-40-235-98(126(264-146)190-16-9-82(156)177-137(190)212)106(146)278-287(222,301)246-35-75-68(23-89(259-75)195-28-62(3)121(205)184-142(195)217)274-292(227,306)251-49-148-42-237-100(128(266-148)192-18-11-84(158)179-139(192)214)108(148)282-296(231,310)248-46-145-39-233-96(104(145)202)124(263-145)188-14-7-80(154)175-135(188)210/h5-18,26-29,53-59,64-77,85-91,96-111,124-131,201-202H,19-25,30-52H2,1-4H3,(H,219,298)(H,220,299)(H,221,300)(H,222,301)(H,223,302)(H,224,303)(H,225,304)(H,226,305)(H,227,306)(H,228,307)(H,229,308)(H,230,309)(H,231,310)(H,232,311)(H2,152,173,208)(H2,153,174,209)(H2,154,175,210)(H2,155,176,211)(H2,156,177,212)(H2,157,178,213)(H2,158,179,214)(H2,159,163,166)(H2,160,164,167)(H2,161,165,168)(H,182,203,215)(H,183,204,216)(H,184,205,217)(H,185,206,218)(H3,162,180,181,207) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOOBMBDIGGTCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3C4C(OC3(CO4)COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6C7C(OC6(CO7)CO)N8C=CC(=NC8=O)N)N9C=CC(=NC9=O)N)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC12COC(C1OP(=S)(O)OCC13COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC4=C(N=CN=C41)N)OP(=S)(O)OCC14COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=NC5=C(N=CN=C51)N)OP(=S)(O)OCC15COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC16COC(C1OP(=S)(O)OCC17COC(C1O)C(O7)N1C=CC(=NC1=O)N)C(O6)N1C=CC(=NC1=O)N)C(O5)N1C=CC(=NC1=O)N)C(O4)N1C=CC(=NC1=O)N)C(O3)N1C=C(C(=O)NC1=O)C)C(O2)N1C=NC2=C1N=C(NC2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C151H185N49O83P14S14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4897 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072874-90-8 |

Source

|

| Record name | Miravirsen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1072874908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miravirsen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12851 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B3319073.png)

![(4S,7S)-7-(((R)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-4-carboxylic acid](/img/structure/B3319110.png)